molecular formula C21H21N3O5 B4214005 ethyl 4-({3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzoate

ethyl 4-({3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzoate

Cat. No.: B4214005
M. Wt: 395.4 g/mol
InChI Key: YQZYMJJYPUXMTL-UHFFFAOYSA-N
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Description

Ethyl 4-({3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzoate is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

    Attachment of the methoxyphenyl group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with an appropriate electrophile.

    Formation of the propanoyl linkage: This step involves the acylation of the oxadiazole ring with a propanoyl chloride derivative under basic conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Ethyl 4-({3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzoate has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-({3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering gene expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Ethyl 4-({3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-3-28-21(26)14-7-9-16(10-8-14)22-18(25)11-12-19-23-20(24-29-19)15-5-4-6-17(13-15)27-2/h4-10,13H,3,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZYMJJYPUXMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-({3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzoate
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ethyl 4-({3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzoate
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ethyl 4-({3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzoate
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ethyl 4-({3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzoate
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ethyl 4-({3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzoate
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ethyl 4-({3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzoate

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